Tert-butyl propargyl ether

Description

Significance of Propargyl Ether Frameworks in Chemical Research

The significance of propargyl ether frameworks in chemical research is multifaceted. The terminal alkyne of the propargyl group serves as a versatile handle for a variety of chemical reactions. Notably, it is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for forming 1,2,3-triazoles. ontosight.ai This reliability and efficiency have made propargyl ethers instrumental in fields such as drug discovery, materials science, and bioconjugation.

Furthermore, the propargyl group can be involved in a range of other transformations, including Sonogashira coupling, Mannich reactions, and various cyclization cascades. bohrium.com The ether functionality, on the other hand, can influence the molecule's solubility and electronic properties, and can also participate in reactions itself, such as cleavage under acidic conditions. libretexts.org The interplay between these two functional groups provides chemists with a powerful tool for molecular design and synthesis. Propargyl ethers are also recognized for their role as protecting groups in organic synthesis, with the propargyl group offering minimal steric bulk. acs.org

Historical Context and Evolution of Propargyl Ether Synthesis

The journey of propargyl ethers in organic chemistry is linked to the broader development of alkyne chemistry. Early investigations into the reactivity of acetylenic compounds laid the groundwork for the synthesis and application of propargyl derivatives. While initial studies in the early 20th century focused on the fundamental reactivity of the triple bond, it wasn't until later that the synthetic potential of propargyl ethers was fully appreciated.

A key historical development was the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. While the rearrangement of allyl aryl ethers was well-established, the participation of a propargyl group was initially thought to be geometrically unfavorable. scispace.com However, successful rearrangements of propargyl aryl ethers were reported in the early 1960s, followed by the first report of the aliphatic propargylic Claisen rearrangement in 1965. scispace.com This opened the door to the synthesis of functionalized allenes from propargyl vinyl ethers. scispace.comcsic.es

The synthesis of propargyl ethers themselves has evolved, with various methods being developed to introduce the propargyl moiety. These methods often involve the reaction of a propargyl halide with an alcohol under basic conditions (Williamson ether synthesis) or the acid-catalyzed addition of an alcohol to propargyl alcohol. More recent advancements have focused on developing milder and more selective catalytic methods for their preparation. nih.gov

Overview of Tert-Butyl Propargyl Ether's Unique Structural Features and Reactivity Profile

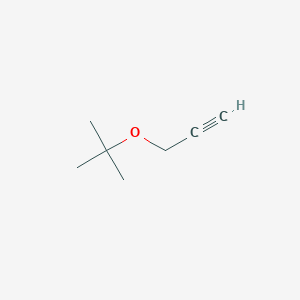

This compound, with the chemical formula C₇H₁₂O, possesses a distinct set of structural and reactive characteristics that make it a valuable reagent in organic synthesis. vwr.com Its structure consists of a propargyl group linked to a bulky tert-butyl group through an ether oxygen atom. ontosight.ai This combination of a reactive terminal alkyne and a sterically demanding, acid-labile tert-butyl group defines its unique chemical personality.

The presence of the tert-butyl group significantly influences the ether's reactivity. It provides steric hindrance, which can direct reactions to other parts of a molecule. More importantly, the tert-butyl group makes the ether susceptible to cleavage under acidic conditions, often proceeding through a stable tert-butyl carbocation via an SN1 or E1 mechanism. libretexts.org This property allows for the use of the tert-butoxy (B1229062) group as a protecting group for the propargyl alcohol, which can be readily removed when desired. youtube.com

The terminal alkyne of this compound is the primary site of its synthetic utility. It readily participates in copper-catalyzed hydroboration reactions for the preparation of ether-functionalized internal vinylboronates. chemicalbook.comchemicalbook.comchemicalbook.com It is also a key building block in the chemoselective and stereoselective preparation of vicinal diboronates. chemicalbook.comchemicalbook.com Furthermore, like other terminal alkynes, it is a valuable partner in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 16314-18-4 |

| Boiling Point | 119 °C (at 760 mmHg) vwr.com |

| Density | 0.835 g/cm³ vwr.com |

| Flash Point | 20 °C vwr.com |

| Refractive Index | 1.417-1.419 (at 20°C) lookchem.comthermofisher.com |

| Appearance | Clear light yellow liquid lookchem.comthermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-prop-2-ynoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGSPXPODKLGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428294 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16314-18-4 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl propargyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Propargyl Ether and Its Derivatives

Classical and Modern Approaches to Etherification

Etherification, the process of forming an ether bond, is central to the synthesis of tert-butyl propargyl ether. Both long-established and contemporary methods are employed to achieve this transformation efficiently.

A common and straightforward method for synthesizing this compound involves the use of propargyl alcohol as a starting material. nih.gov One classical approach is the Williamson ether synthesis, which proceeds via an SN2 reaction between an alkoxide and an alkyl halide. libretexts.orgmasterorganicchemistry.com In the context of this compound, this would typically involve the reaction of sodium propargoxide with a tert-butyl halide. However, due to the steric hindrance of the tert-butyl group, this specific pathway is challenging and often leads to elimination reactions as a major side product. quora.com

A more effective method involves the acid-catalyzed addition of isobutene to propargyl alcohol. researchgate.net This reaction takes advantage of the stability of the tertiary carbocation formed from isobutene under acidic conditions, which then reacts with the hydroxyl group of propargyl alcohol. Another variation involves the reaction of propargyl alcohol with tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid like bis(trifluoromethanesulfonyl)imide, which can afford the desired ether in high yield. thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Propargyl alcohol | Isobutene | Acid catalyst | Forms a stable tertiary carbocation intermediate. | researchgate.net |

| Propargyl alcohol | Tert-butyl acetate | Bis(trifluoromethanesulfonyl)imide | High yield under mild conditions. | thieme-connect.com |

Catalysts play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, leading to higher yields and milder reaction conditions.

Brønsted acids are effective catalysts for the etherification of propargylic alcohols. mdpi.com For instance, HBF4 has been used to catalyze the synthesis of propargyl ethers from propargylic alcohols. mdpi.com The acid protonates the hydroxyl group of the alcohol, making it a good leaving group (water) and generating a propargyl cation. This cation can then be trapped by a suitable nucleophile, such as tert-butanol, to form the desired ether. Synergistic Brønsted/Lewis acid catalysis has also been explored for the alkylation of arenes with tertiary alcohols, a reaction principle that can be extended to etherification. rsc.orgrsc.org

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| HBF4 | Propargylic alcohols | Effective for propargyl ether synthesis. | mdpi.com |

| Synergistic Brønsted/Lewis acids | Tertiary alcohols and arenes | Applicable to etherification. | rsc.orgrsc.org |

A variety of transition metals, including gold, copper, and iron, have been shown to catalyze the formation of propargyl ethers. rsc.orgresearchgate.net Gold(I) catalysts, for example, can activate the alkyne moiety of propargyl alcohols, facilitating nucleophilic attack by an alcohol. acs.orgbeilstein-journals.org Copper-catalyzed reactions of propargylic carbonates with phenols have also been reported to yield α-tertiary ethers. rsc.org Iron(III) chloride (FeCl3) is an inexpensive and non-toxic catalyst that has been used for the direct alkylation of various nucleophiles with propargyl alcohols. rsc.org Furthermore, an iron-mediated organometallic umpolung approach has been developed for the direct C–H propargylic etherification of simple alkynes. nih.gov

| Metal Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Gold(I) | Propargyl alcohols and other alcohols | Activates the alkyne for nucleophilic attack. | acs.orgbeilstein-journals.org |

| Copper(I) | Propargylic carbonates and phenols | Forms α-tertiary ethers. | rsc.org |

| Iron(III) chloride | Propargyl alcohols and nucleophiles | Inexpensive and non-toxic catalyst. | rsc.org |

| Iron | Simple alkynes and alcohols | Direct C–H propargylic etherification. | nih.gov |

In an effort to develop more sustainable synthetic methods, transition-metal-free approaches have gained significant attention. researchgate.net These methods often rely on the use of strong bases or other activators to facilitate the etherification reaction. For instance, a modified Favorskii-type direct alkynylation has been developed using a combination of cesium carbonate and triethylamine (B128534) as weak bases for the synthesis of propargyl alcohols, which can then be converted to ethers. mdpi.com Additionally, transition-metal-free cross-coupling reactions mediated by tert-butoxides have been reported for the formation of various carbon-heteroatom bonds. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. univpancasila.ac.id A catalyst-free method for the straightforward synthesis of propargylic ethers from propargylic carbonates and alcohols under microwave irradiation has been developed. institut-curie.org This approach offers a rapid and efficient alternative to traditional heating methods, often leading to higher yields and shorter reaction times. The reaction likely proceeds through the formation of a reactive intermediate from the propargylic carbonate under the influence of microwave energy, which is then readily attacked by the alcohol nucleophile.

Catalyst-Assisted Etherification Strategies

Advanced Propargylation Techniques for Complex Architectures

The introduction of a propargyl group, particularly one bearing a sterically demanding tert-butyl ether, into complex molecules requires specialized synthetic methods. Researchers have developed several advanced techniques to achieve high selectivity and yield for these challenging transformations.

Propargylation of Polyfluoroarenes

The synthesis of propargylated polyfluoroarenes is a significant challenge in organic chemistry. A notable method involves the copper-catalyzed direct propargylation of polyfluoroarenes using secondary propargyl phosphates as the propargylating agent. mdpi.com This reaction is facilitated by a strong base, such as lithium tert-butoxide (tBuOLi), and proceeds with high chemo- and regioselectivity. mdpi.com The process allows for the synthesis of a variety of propargylated polyfluoroarenes in moderate to good yields. mdpi.commdpi.com This technique represents a powerful tool for accessing highly fluorinated aromatic compounds bearing a propargyl moiety, which are valuable intermediates in materials science and medicinal chemistry.

Table 1: Copper-Catalyzed Propargylation of Polyfluoroarenes A summary of representative results for the synthesis of propargylated polyfluoroarenes from secondary propargyl phosphates.

| Polyfluoroarene Substrate | Propargyl Phosphate Substrate | Yield | Reference |

|---|---|---|---|

| Pentafluorobenzene | Diphenyl(prop-2-yn-1-yl) phosphate | Moderate to Good | mdpi.com |

| Octafluoronaphthalene | (1-Phenylprop-2-yn-1-yl) phosphate | Moderate to Good | mdpi.com |

Diastereoselective Synthesis of Homopropargylic Amines

Chiral homopropargylic amines are crucial building blocks for many biologically active compounds and natural products. manchester.ac.uknih.gov A primary strategy for their stereoselective synthesis involves the propargylation of chiral N-tert-butanesulfinyl imines, where the tert-butanesulfinyl group acts as a powerful chiral auxiliary. researchgate.net Several metal-mediated and catalyzed approaches have been developed to achieve high diastereoselectivity.

Zinc-mediated reactions have proven highly effective. For instance, the propargylation of N-tert-butanesulfinyl ketimines using trimethylsilylpropargyl bromide and zinc metal can produce homopropargylic amines containing a quaternary carbon center in good yields and with high diastereoselectivities. mdpi.com Similarly, zinc-catalyzed diastereoselective propargylation using propargyl borolanes is effective for both aliphatic and aryl N-tert-butanesulfinyl imines. mdpi.com Another approach utilizes indium metal to mediate the reaction between N-tert-butanesulfinyl ketimines and trimethylsilylpropargyl bromide, affording enantioenriched homopropargylic amines with excellent diastereomeric ratios. mdpi.com

More advanced copper-catalyzed multicomponent reactions have also been reported. An efficient enantio- and diastereoselective coupling of imines, 1,3-enynes, and diboron (B99234) reagents delivers complex chiral homopropargylic amines bearing up to three contiguous stereocenters in a single step. manchester.ac.uknih.gov

Table 2: Diastereoselective Propargylation of N-tert-Butanesulfinyl Imines Comparison of different metal-mediated methods for the synthesis of chiral homopropargylic amines.

| Method/Reagents | Substrate Type | Yield | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|

| Zn-mediated / Trimethylsilylpropargyl bromide | Ketimines | Good | High | mdpi.com |

| Zn-catalyzed / Propargyl borolanes | Aldimines & Ketimines | Acceptable to Good | Good | mdpi.com |

| In-mediated / Trimethylsilylpropargyl bromide | Ketimines | Good | Excellent | mdpi.com |

Regioselective Synthesis of Sterically Congested Ethers

The synthesis of sterically hindered ethers, such as those incorporating a tert-butyl group adjacent to an ether linkage, presents a significant synthetic hurdle. Traditional methods often fail due to steric hindrance. A transition-metal-free methodology has been developed for the arylation of tertiary alcohols, including propargylic alcohols, using ortho-substituted diaryliodonium salts. acs.orgorganic-chemistry.org This approach enables the synthesis of tertiary alkyl aryl ethers with unprecedented steric congestion. organic-chemistry.org

The reaction is typically performed using a base like sodium tert-butoxide (t-BuONa) in a non-polar solvent such as pentane. acs.org This method has been successfully applied to a range of cyclic, acyclic, allylic, and propargylic tertiary alcohols. organic-chemistry.org The use of diaryliodonium tetrafluoroborate (B81430) salts with t-BuONa has been shown to give yields up to 91%. acs.org This strategy provides a highly efficient and chemoselective route to previously inaccessible, sterically crowded ethers.

Table 3: Synthesis of Sterically Congested Propargyl Aryl Ethers Examples of the arylation of tertiary propargylic alcohols using diaryliodonium salts.

| Propargylic Alcohol | Diaryliodonium Salt | Base | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-4-phenylbut-3-yn-2-ol | Mesityl(phenyl)iodonium tetrafluoroborate | t-BuONa | High | acs.org |

| 1-Ethynylcyclohexan-1-ol | (2,6-Dimethylphenyl)(phenyl)iodonium triflate | t-BuOK | High | acs.org |

Hydropropargylation Reactions

Hydropropargylation, the addition of a hydrogen and a propargyl group across a double or triple bond, is a powerful reaction for creating complex molecular structures. A Rhenium(I)-catalyzed hydropropargylation reaction between silyl (B83357) enol ethers and propargyl ethers has been developed for the synthesis of other propargyl ether derivatives. mdpi.com This method provides a direct route to functionalized ethers.

Another significant advancement is the Re(I)-catalyzed hydropropargylation of enamides, which serves as a useful method for preparing 4-pentynylamine derivatives. researchgate.net Furthermore, the versatility of this compound is highlighted in its use as a reactant in copper-N-heterocyclic-carbene (NHC)-catalyzed hydroboration reactions to prepare ether-functionalized internal vinylboronates. chemicalbook.com These hydropropargylation techniques expand the toolkit for the selective functionalization of unsaturated systems.

Reactivity and Reaction Pathways of Tert Butyl Propargyl Ether

Alkyne Functional Group Transformations

The terminal alkyne of tert-butyl propargyl ether is the primary site of its chemical reactivity, enabling a range of addition and coupling reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity. acs.org

The traditional Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgresearchgate.net However, the introduction of a copper(I) catalyst dramatically alters the reaction pathway, leading almost exclusively to the formation of the 1,4-disubstituted triazole product. acs.orgwikipedia.org This high regioselectivity is a key advantage of the CuAAC reaction. The reaction is tolerant of a wide variety of functional groups on both the azide and the alkyne, including those present in complex biomolecules. researchgate.net For instance, the reaction of this compound with an organic azide in the presence of a copper(I) catalyst will selectively produce the corresponding 1-substituted-4-(tert-butoxymethyl)-1H-1,2,3-triazole.

Table 1: Regioselectivity in Azide-Alkyne Cycloadditions

| Reaction Type | Catalyst | Major Product | Minor Product |

|---|---|---|---|

| Huisgen Cycloaddition | Thermal | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | None |

The mechanism of the CuAAC reaction is understood to proceed through a stepwise process initiated by the formation of a copper acetylide intermediate. orgsyn.orgnih.gov The terminal alkyne proton of this compound is sufficiently acidic to be removed by a base, but the coordination of the copper(I) ion to the alkyne significantly lowers its pKa, facilitating deprotonation and the formation of the copper acetylide. acs.orglibretexts.org This copper acetylide is the key reactive species that then reacts with the azide.

The currently accepted mechanism involves the following key steps:

Coordination: The copper(I) catalyst coordinates to the triple bond of this compound. acs.org

Acetylide Formation: A base removes the terminal proton, leading to the formation of a copper(I) acetylide complex. orgsyn.orglibretexts.org

Azide Coordination: The organic azide then coordinates to the copper center. orgsyn.org

Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate. orgsyn.org

Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst. orgsyn.org

The stability of the acetylide anion is attributed to the high s-character of the sp-hybridized carbon, which makes it more electronegative and better able to stabilize the negative charge. libretexts.org

While copper is the most common catalyst for azide-alkyne cycloadditions, other transition metals have been employed, sometimes leading to different regioselectivities.

Raney Nickel (Raney Ni) has been shown to be an effective catalyst for the cycloaddition of azides to terminal alkynes, including propargyl ethers. rsc.orgrsc.org A notable feature of Raney Ni catalysis is that it proceeds without the need for an external reducing agent, unlike the common Cu(II) sulfate/sodium ascorbate (B8700270) system used to generate Cu(I) in situ. rsc.org The reaction catalyzed by Raney Ni also exhibits high 1,4-regioselectivity, similar to the CuAAC reaction. rsc.orgrsc.org

Mechanistic studies involving deuterated alkynes suggest that the Raney Ni-catalyzed reaction does not proceed through the formation of a nickel acetylide intermediate. rsc.org Instead, it is proposed that the reaction may involve the complexation of both the alkyne and the azide to the nickel surface, facilitating the cycloaddition. rsc.org

Table 2: Comparison of Catalysts for 1,4-Regioselective Azide-Alkyne Cycloaddition

| Catalyst System | Key Features |

|---|---|

| CuSO₄/Sodium Ascorbate | In situ generation of Cu(I); high 1,4-regioselectivity. rsc.org |

| Raney Nickel | No reducing agent required; high 1,4-regioselectivity; does not proceed via metal acetylide. rsc.org |

Platinum and palladium complexes have also been investigated as catalysts for cycloaddition reactions involving alkynes. While less common for the standard azide-alkyne cycloaddition, these metals can catalyze related transformations. For example, platinum(II) complexes can catalyze the intermolecular [3+2] cycloaddition of propargyl ethers with vinyl ethers to produce complex heterocyclic structures. beilstein-journals.org The proposed mechanism involves the formation of an α,β-unsaturated carbene complex. beilstein-journals.org

Palladium catalysts, often in combination with copper(I), have been used in three-component coupling reactions to synthesize 1,4,5-trisubstituted triazoles. whiterose.ac.uk In these systems, the copper(I) is believed to form the copper acetylide, while the palladium complex facilitates the coupling with a third component. whiterose.ac.uk Furthermore, palladium-catalyzed kinetic resolution of tertiary propargylic alcohols highlights the utility of this metal in transformations of alkyne-containing molecules. rsc.org Ruthenium catalysts are also known to promote azide-alkyne cycloadditions, but they typically yield the 1,5-disubstituted triazole isomer, complementary to the CuAAC reaction. acs.org

Hydroboration Reactions of Terminal Alkynes

Hydroboration is a powerful method for the functionalization of alkynes, leading to the formation of vinylboron compounds which are key intermediates in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the addition of a boron-hydride bond across the triple bond. For terminal alkynes like this compound, this addition can result in two different regioisomers.

The addition of a hydroborating agent to a terminal alkyne can yield either an α-vinylborane (borylation at the internal carbon) or a β-vinylborane (borylation at the terminal carbon). The regioselectivity of this addition is a critical aspect, as it determines the structure of the resulting alkenylboron compound. acs.orgchemrxiv.org Achieving high selectivity for one isomer over the other has been a significant challenge in synthetic chemistry. acs.orgchemrxiv.org The outcome is often influenced by the steric and electronic properties of the alkyne substrate, the boron reagent, and the catalyst system employed. kyoto-u.ac.jpnih.gov

Copper-catalyzed hydroboration has emerged as a highly effective method for controlling the regioselectivity of alkyne borylation. kyoto-u.ac.jp The choice of ligand coordinated to the copper center plays a pivotal role in directing the borylation to either the α or β position. kyoto-u.ac.jpacs.org

Research by Hoveyda and co-workers demonstrated a ligand-controlled, regiodivergent hydroboration of this compound using a copper catalyst with different N-heterocyclic carbene (NHC) ligands and bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. kyoto-u.ac.jp

α-Borylation: When using an aryl-substituted NHC ligand such as SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), the reaction selectively produces the α-borylated product. The hydroboration of this compound with this system resulted in the α-vinylboronate in 84% yield. kyoto-u.ac.jp

β-Borylation: By switching to an NHC ligand bearing bulky adamantyl groups, the regioselectivity is completely reversed. The reaction of this compound with this ligand afforded the β-borylated product in 80% yield at 22 °C. kyoto-u.ac.jp

These findings underscore the ability of ligands to manipulate the steric and electronic environment of the copper catalyst, thereby dictating the reaction's regiochemical outcome. kyoto-u.ac.jp The mechanism involves the formation of a boryl copper (Cu-B) species, which then adds across the alkyne in a step called borylcupration. The ligand influences how this species approaches and adds to the alkyne, controlling the selectivity. kyoto-u.ac.jpnih.gov

| Substrate | Catalyst System (Ligand) | Product Type | Yield | Source |

|---|---|---|---|---|

| This compound | Cu-catalyst with SIMes (aryl-substituted NHC) | α-Borylated | 84% | kyoto-u.ac.jp |

| This compound | Cu-catalyst with Adamantyl-substituted NHC | β-Borylated | 80% | kyoto-u.ac.jp |

While most hydroboration reactions proceed via a syn-addition, leading to (E)-alkenylboranes, trans-hydroboration provides access to the corresponding (Z)-isomers. rsc.org Metal-free methods have been developed to achieve this transformation.

One such mechanism involves the reaction of propargyl amines with Lewis acidic boranes, such as B(C₆F₅)₃. This process achieves a formal trans-hydroboration without requiring a reagent with a B-H bond. The mechanism is proposed to involve activation of the alkyne by the Lewis acidic borane, followed by an intramolecular hydride transfer. nih.gov

Another metal-free approach utilizes visible-light photoredox catalysis. This system employs an organocatalyst (like 4CzIPN) and a hydrogen atom transfer (HAT) catalyst to achieve the trans-hydroboration of alkynes with NHC-boranes. This method provides a sustainable route to (E)-alkenylboranes with high regio- and stereoselectivity under mild conditions. rsc.org

Diborylation of Alkynes

Diborylation involves the addition of two boron moieties across a carbon-carbon triple bond. This reaction is a powerful tool for creating densely functionalized molecules. nih.gov

A copper-catalyzed quadruple borylation of terminal alkynes has been developed to produce 1,1,2,2-tetraborylalkanes. This transformation proceeds through a sequential double 1,2-diborylation of the alkyne and the resulting 1,2-diborylalkene intermediate. nih.gov In another example, a manganese(I) complex was found to catalyze the trans-1,2-diboration of terminal alkynes using pinacolborane (HBPin), a reaction that is typically difficult to achieve as syn-addition is favored. d-nb.info

Furthermore, a trans-selective diborylation of propargylic alcohols, which are structurally related to this compound, has been achieved. This pseudo-intramolecular strategy uses a base and a diboron (B99234) reagent, where the propargylic alkoxide directs the reaction, significantly lowering the activation energy for the C-B bond formation and yielding versatile vinyldiboronates. nih.gov Bimetallic Pd/Cu catalytic systems have also been employed for the borylation of propargylic substrates, leading to various borylated products, including 1,2-diborylated butadienes from propargyl epoxides. organic-chemistry.orgacs.org

Ether Linkage and Propargylic Moiety Reactivity

Beyond the reactions of the terminal alkyne, the ether linkage and the propargylic position of this compound can participate in synthetically important transformations, such as intramolecular cyclizations.

Propargylic Substitution Reactions

Enantioselective Variants

Achieving enantioselectivity in reactions involving propargylic compounds is a key goal in asymmetric synthesis. For substrates like this compound, this often involves metal-catalyzed transformations. Copper-catalyzed reactions, for instance, have been developed for the asymmetric esterification of propargylic C-H bonds, converting simple alkynes into chiral propargylic esters. researchgate.net However, the steric bulk of substituents can be a limiting factor. In copper-catalyzed asymmetric alkynylations of α-ketoesters, extreme steric hindrance, such as that from a tert-butyl group, has been shown to inhibit the reaction entirely. rsc.org

While general methods for the enantioselective functionalization of propargylic systems are established, their application directly to this compound can be challenging. The development of highly active and selective catalysts is necessary to overcome the steric hindrance presented by the tert-butyl group and enable efficient asymmetric transformations.

Propargylic Cation Intermediates

Propargylic cations are key reactive intermediates in a range of substitution and rearrangement reactions. These intermediates can be generated from propargylic alcohols or their derivatives through the use of Lewis acids such as bismuth trifluoromethanesulfonate (B1224126) [Bi(OTf)₃] or iron(III) chloride (FeCl₃). sci-hub.senih.gov However, traditional Lewis acid catalysis can sometimes be ineffective for certain substrates. nih.gov An alternative, organometallic umpolung approach using iron complexes has been developed to mediate C-H propargylic etherification, proceeding through intermediates that serve as propargyl cation synthons. nih.govresearchgate.net

Research into SN1-type reactions has shown that chiral propargylic cations can be generated as intermediates. The substitution pattern significantly influences the stability and subsequent reactivity of these cations. Studies on propargylic acetates with a stereogenic center adjacent to the electrophilic carbon have revealed that a tertiary alkyl group, such as a tert-butyl group, exerts profound stereocontrol. The reaction of these substrates with various nucleophiles proceeds with high diastereoselectivity (typically >95:5) in favor of the anti-diastereoisomer. sci-hub.se This high level of control is attributed to the preferred conformation of the propargylic cation intermediate, where the bulky tert-butyl group directs the incoming nucleophile to the opposite face. sci-hub.se

| Substrate Feature | Catalyst/Conditions | Key Intermediate | Observed Outcome | Reference |

|---|---|---|---|---|

| Propargylic acetate (B1210297) with adjacent t-Bu group | Bi(OTf)₃ (Lewis Acid) | Chiral Propargylic Cation | High diastereoselectivity (>95:5) for the anti-product. | sci-hub.se |

| Propargylic acetate with adjacent i-Pr group | Bi(OTf)₃ (Lewis Acid) | Chiral Propargylic Cation | Reduced diastereoselectivity (approx. 80:20). | sci-hub.se |

| Unadorned alkynes | Iron-mediation followed by AgBF₄ oxidation | Organometallic Radical Cation (Propargyl Cation Synthon) | Efficient formation of propargylic ethers with high regioselectivity. | nih.gov |

Thermal Rearrangements and Polymerization Behaviors

Under thermal conditions, propargyl ethers can undergo complex rearrangements and polymerization reactions, making them valuable precursors for high-performance thermosetting polymers.

ontosight.aiontosight.ai-Sigmatropic Rearrangements

While sigmatropic rearrangements are a known reaction pathway for propargylic systems, the ontosight.aiontosight.ai-variant is not a commonly reported or well-documented thermal pathway for this compound. The chemical literature extensively documents the researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) for aryl and vinyl propargyl ethers, which typically occurs at elevated temperatures and leads to the formation of chromenes or allenic intermediates. rsc.orgdigitellinc.comrsc.orgrsc.org There is a lack of significant evidence for a thermally induced ontosight.aiontosight.ai-sigmatropic shift involving simple alkyl propargyl ethers like the tert-butyl derivative.

Thermal Crosslinking of Propargyl Ether Units in Polymer Networks

Propargyl ether functionalities are frequently incorporated into polymer backbones to serve as thermally activated cross-linking sites. rsc.org When heated, these groups enable a post-polymerization process that transforms soluble, film-forming polymers into robust, cross-linked thermoset networks. rsc.orgzendy.io This thermal curing is typically initiated at temperatures above 200°C, as observed by a strong exotherm in Differential Scanning Calorimetry (DSC) analysis. rsc.org

The resulting cross-linked materials exhibit exceptional thermal and mechanical properties. They are characterized by high glass transition temperatures (Tg), often exceeding 300°C, and excellent thermal stability, with 5% weight loss temperatures (Td5) surpassing 400°C. researchgate.netrsc.orgrsc.org These networks also demonstrate low coefficients of thermal expansion (CTE) and high modulus, making them suitable for applications in microelectronics and aerospace as high-performance insulating materials and resins. rsc.orgrsc.org

| Polymer System | Cross-Linking Temp. (DSC Peak) | Glass Transition Temp. (Tg) | Thermal Stability (Td5, N₂) | Reference |

|---|---|---|---|---|

| Propargyl ether-functionalized poly(m-phenylene) | 268°C | ~330°C | 471°C | rsc.orgrsc.org |

| s-Triazine monomers with propargyl-ether units | Not specified | up to 290°C | up to 400°C | researchgate.net |

| Resveratrol-derived monomer with propargyl ether | >160°C | up to 365°C | 420°C | researchgate.net |

| Bio-based resins with trans-stilbene (B89595) cores | Not specified | 285–330°C | 310-411°C | rsc.org |

Self-Polymerization Mechanisms

The thermal cross-linking of propargyl ether units is a form of self-polymerization that creates a durable three-dimensional network. The exact mechanism is complex, but for aryl propargyl ethers, it is often initiated by a researchgate.netresearchgate.net-sigmatropic rearrangement to form an allenic intermediate. This is followed by a cascade of reactions, including cyclizations and intermolecular additions, that ultimately form a rigid, aromatic, cross-linked structure, often involving chromene rings. rsc.org This process, sometimes referred to as thermal curing, does not require an external initiator and proceeds solely upon heating, leading to the formation of a highly stable thermoset polymer. researchgate.netzendy.io

Applications of Tert Butyl Propargyl Ether in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The reactivity of the propargyl group, combined with the steric and electronic properties of the tert-butyl ether moiety, makes tert-butyl propargyl ether a valuable precursor in the synthesis of a wide array of intricate organic molecules.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. lookchem.com Its terminal alkyne functionality allows for its participation in "click chemistry" reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles, which are structural motifs present in numerous biologically active compounds. ontosight.ai The propargyl unit is a key structural element in many bioactive compounds, and methods to introduce this group are of significant interest. mdpi.com For instance, the propargylation of aldehydes and ketones is a fundamental method for synthesizing homopropargylic alcohols, which are important building blocks for complex molecule synthesis and are found in various bioactive natural products. mdpi.comnih.gov

The synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, often utilizes propargylamines as amino acid surrogates. beilstein-journals.org These propargylamines can be further converted into triazoles, which act as amide bond surrogates and are found in inhibitors of various proteases, highlighting their potential in drug discovery for diseases like Chagas disease and malaria. beilstein-journals.org

Preparation of Heterocyclic Systems

Propargyl compounds, including this compound, are versatile synthons for the construction of a wide range of heterocyclic systems. researchgate.net The intramolecular cyclization of heteroatom-containing acetylenic compounds is an efficient strategy for creating new carbon-heteroatom bonds. chemrevlett.com For example, propargylic ureas can undergo cyclization to form medicinally important heterocycles like 1H-imidazol-2(3H)-ones and oxazolidin-2-imines. chemrevlett.com

The synthesis of thiazoles and their derivatives, which exhibit a broad spectrum of biological activities, can be achieved using N-propargylamines as starting materials. beilstein-journals.org Furthermore, the reaction of propargyl ethers with azides can lead to the formation of regiochemically pure triazoles. rsc.org

Formation of Substituted Pyrones

This compound has been utilized in the regiospecific synthesis of substituted 6-alkoxy-2-pyrones. ucla.edu One approach involves the hydroxyethylation of this compound as a key step in the preparation of a 3-alkoxymethyl-1-carboalkoxyallene, which then acts as a dienophile in a Diels-Alder reaction to form the desired pyrone precursors. ucla.edu These pyrone structures are valuable intermediates in the synthesis of various natural products. ucla.edu

The development of new methods for pyrone synthesis is an active area of research, with transition-metal-free approaches being particularly attractive. researchgate.net For instance, a domino reaction of cyclopropanes and amines, and the conjugate addition of imino esters to β-chlorovinyl ketones have been reported as base-mediated syntheses of substituted pyrones. uni-regensburg.de

Access to Allenyl Thiocyanates and Trifluoromethylthioethers

Research has demonstrated that propargyl amines can be converted into allenyl thiocyanates through a cascade reaction involving AgSCF3 and KBr. acs.org This transformation proceeds via the in situ formation of isothiocyanate intermediates followed by a lookchem.comlookchem.com-sigmatropic rearrangement. acs.org Furthermore, the resulting allenyl thiocyanates can be reacted in a one-pot process with di-tert-butyl peroxide and AgSCF3 to generate novel allenyl trifluoromethylthioether compounds. acs.org The synthesis of thiocyanochromenone derivatives has also been explored using similar principles. rsc.org

Synthesis of Acyclic α-Tertiary Ethers

Acyclic α-tertiary ethers are prevalent in many high-value bioactive molecules, including pharmaceuticals and natural products. rsc.orgox.ac.uk The synthesis of these sterically hindered ethers has been a significant challenge. ox.ac.uk Redox strategies, including photochemistry and electrochemistry, have emerged as powerful tools to access reactive intermediates that facilitate the formation of α-tertiary ethers. ox.ac.ukrsc.org While direct examples involving this compound are not explicitly detailed in the provided context, the general strategies for forming α-tertiary ethers often involve the reaction of an alcohol, such as a tertiary alcohol, with a suitable electrophile or radical precursor. rsc.org For instance, the use of t-BuOH as a nucleophile in electrochemical reactions has been shown to produce α-tertiary ethers. rsc.org

Advanced Materials Development

In the field of materials science, this compound is utilized in the development of new materials with specific properties. lookchem.com Its terminal alkyne group makes it a suitable monomer or functional component in polymerization reactions. For example, it can be used in the synthesis of end-functionalized polyethers through phosphazene base-catalyzed ring-opening polymerization of epoxides. researchgate.net This allows for the creation of polymers with well-defined architectures and functionalities, which can be applied in areas such as thermoresponsive materials and lithium-ion conducting polymers. researchgate.net The ability to introduce the propargyl group into various molecular scaffolds, including those derived from natural products, opens up possibilities for creating novel functional materials. rsc.org

Polymer Chemistry and Network Formation

The propargyl group of this compound is a key functional handle for polymerization and cross-linking reactions. The thermal reactivity of the alkyne allows for the formation of complex, high-performance polymer networks.

Propargyl ether functionalities are instrumental in creating thermosetting resins that, upon curing, form highly cross-linked networks. These networks exhibit exceptional thermal stability and mechanical robustness. While direct polymerization of this compound is less common, monomers containing propargyl ether groups are widely used to synthesize specialty polymers. For instance, propargyl ether-functionalized poly(m-phenylene) has been shown to produce a cross-linked network with a high glass transition temperature (Tg) of approximately 330 °C and a 5% weight loss temperature of 471 °C. nih.gov This material also demonstrates a high storage modulus, exceeding 4.0 GPa even at 300 °C, and a hardness of 1.22 GPa. nih.gov

Similarly, thermosetting resins derived from biosynthetic sources like resveratrol (B1683913) and functionalized with propargyl ether groups exhibit outstanding thermal properties. These bio-based resins can have glass transition temperatures as high as 389 °C and char yields up to 66% at 1000 °C, indicating their potential as fire-resistant materials. nih.gov The incorporation of propargyl ether groups into polymer backbones, such as in poly(phenyl propargyl ether), can also yield materials with interesting electrical properties, with conductivities reaching up to 10⁻⁴-10⁻⁵ S/cm after iodine doping. chemrxiv.org

The following table summarizes the thermal and mechanical properties of various polymers and resins containing propargyl ether functionalities.

| Polymer/Resin System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 1000°C (N₂) (%) | Storage Modulus (GPa) | Hardness (GPa) |

| Propargyl ether-functionalized poly(m-phenylene) | ~330 | 471 | 67 | >4.0 at 300°C | 1.22 |

| Resveratrol-based propargyl ether network | 389 | - | 66 | - | - |

| p-Coumaric acid-based propargyl ether network | 285-330 | 411 | 30 | - | - |

| s-Triazine-based propargyl ether network | up to 290 | up to 400 | >50 | - | - |

The alkyne group of this compound is particularly useful for modifying existing polymer structures through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, allowing for precise control over the functionalization of complex macromolecules like polysaccharides.

A notable example is the functionalization of amylose (B160209), a component of starch. In a reported study, amylose esters were first modified to introduce azide (B81097) groups at specific positions. Subsequently, a CuAAC reaction with this compound (TBPE) was employed to attach the tert-butyl ether side chains to the polysaccharide backbone. mdpi.com This method provides a pathway to create well-defined, comb-like polymer structures with a controlled density of branches. mdpi.com The ability to selectively functionalize polysaccharides opens up possibilities for creating new bio-based materials with tailored properties for applications in drug delivery, biomaterials, and renewable plastics. General routes for introducing alkyne groups into polysaccharides often involve etherification with propargyl halides, and this compound serves as a specific reagent in this class for click-based modifications. mdpi.comresearchgate.net

The thermal curing of propargyl ether-containing monomers and oligomers leads to the formation of robust, three-dimensional polymer networks. These materials are highly sought after for high-performance applications in the aerospace and microelectronics industries due to their combination of thermal stability, mechanical strength, and desirable dielectric properties. unimi.itrsc.org

For instance, a propargyl ether-functionalized poly(m-phenylene) network exhibits a low dielectric constant of 2.93 and a low coefficient of thermal expansion (CTE) of 30.6 ppm/°C, making it a promising candidate for use as an insulating material in microelectronic devices. nih.gov Similarly, spiro-centered macromonomers with thermopolymerizable groups can be converted into cross-linked networks with high Tg (316 °C), low dielectric constants (2.58), and low water uptake (0.45%), which are critical properties for encapsulation resins in microelectronics. rsc.org

Thermosetting resins based on propargyl ethers derived from bio-based sources like resveratrol are also being explored for aerospace applications due to their exceptional fire resistance and high-temperature stability. nih.gov The properties of these cross-linked networks often surpass those of conventional epoxy and polyimide resins. nih.gov

The table below highlights key properties of propargyl ether-based cross-linked networks relevant to high-performance applications.

| Material System | Application Area | Key Properties |

| Propargyl ether-functionalized poly(m-phenylene) | Microelectronics | Tg: ~330°C; Dielectric Constant: 2.93; CTE: 30.6 ppm/°C nih.gov |

| Spiro-centered fluorinated macromonomer | Microelectronics | Tg: ~316°C; Dielectric Constant: 2.58; Water Uptake: 0.45% rsc.org |

| Resveratrol-based propargyl ether networks | Aerospace | High char yield (up to 66%); Fire-resistant nih.gov |

| s-Triazine-based propargyl ether resins | General High-Temp | Tg: up to 290°C; CTE: <43 ppm/°C |

Nanomaterials and Surface Functionalization

The chemical reactivity of the alkyne in this compound also lends itself to the modification of nanomaterials and surfaces, enabling the creation of novel functional constructs.

In the field of nanomedicine, particularly in the design of liposomal drug delivery systems, the ability to functionalize the surface of lipid bilayers is crucial for targeting and other advanced functions. While direct functionalization with this compound is not commonly reported, the introduction of propargyl ether moieties onto lipid molecules is a key strategy for creating "clickable" liposomes.

This is typically achieved by reacting a lipid or a PEGylated lipid with a propargyl-containing molecule, such as propargyl bromide or a derivative of propargyl alcohol, to install a terminal alkyne. nih.gov For example, PEGylated ether lipids can be functionalized with propargyl bromide at the polyether end group, which then allows for the attachment of various molecules via CuAAC click chemistry. nih.gov Similarly, the lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been modified with an alkyne-containing construct derived from propargyl alcohol to allow for radiolabeling on the liposome (B1194612) surface. Cholesterol-based molecules have also been functionalized with propargyl groups for incorporation into liposomes and subsequent click reactions. mdpi.com These alkyne-functionalized lipids are then incorporated into the liposome bilayer, presenting the alkyne group on the surface for conjugation with azide-modified targeting ligands, imaging agents, or other functional molecules. nih.gov This approach allows for the modular and efficient surface engineering of liposomal nanoparticles.

A novel application of polymers bearing pendant propargyl ether groups is in the formation of hollow polymer nanostructures, or "nanopods." In this approach, gold nanoparticles (AuNPs) serve as both a template and a catalyst for the cross-linking of the propargyl ether side chains of a linear polymer.

The process involves the adsorption of a linear polymer with pendant propargyl ether groups onto the surface of AuNPs. The gold surface then catalyzes an unprecedented cross-linking reaction of the propargyl ether moieties, forming a stable, cross-linked polymer shell around the nanoparticle core. Following the formation of this shell, the gold nanoparticle template can be removed, typically by chemical etching, leaving behind a well-defined, hollow polymer nanopod. The size and shape of the resulting nanopods are dictated by the dimensions of the initial gold nanoparticle template, allowing for precise control over the final nanostructure. This method represents an innovative use of the inherent reactivity of propargyl ethers on a nanoscale surface to create advanced materials with potential applications in drug delivery and catalysis.

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for dissecting the intricate details of reactions involving tert-butyl propargyl ether. Through the use of sophisticated theoretical models, researchers can predict and rationalize experimental outcomes.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in modeling the reaction mechanisms of this compound. While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles of DFT are widely applied to understand related alkyne reactions. For instance, in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common application for propargyl ethers, DFT calculations would be employed to map the potential energy surface of the catalytic cycle. This would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathway.

Prediction of Regio- and Stereoselectivity

Computational methods are pivotal in predicting the regio- and stereoselectivity of reactions involving this compound. In reactions such as cycloadditions, the substitution pattern on the resulting heterocyclic ring is of paramount importance. Theoretical calculations can determine the relative energies of different regioisomeric transition states, thereby predicting the observed product distribution. For example, in the CuAAC reaction of this compound with an azide (B81097), computational models can predict whether the 1,4- or 1,5-disubstituted triazole will be the major product. nsf.gov

Analysis of Radical Stability and Reactivity

The propargylic position in this compound can be susceptible to radical reactions. Computational analysis, often using DFT, allows for the calculation of bond dissociation energies and the spin density distribution in potential radical intermediates. This information is critical for understanding the stability of these radicals and predicting their subsequent reactivity, such as addition to other molecules or rearrangement pathways.

Elucidation of Catalytic Cycles

Understanding the catalytic cycles in which this compound participates is key to optimizing reaction conditions and expanding their synthetic utility.

Role of Ligands and Additives in Transition Metal Catalysis

In transition metal-catalyzed reactions, such as the CuAAC reaction, ligands and additives play a crucial role in modulating the reactivity and stability of the catalyst. While the provided information does not detail specific ligands used with this compound, in a typical CuAAC reaction, ligands coordinate to the copper center, influencing its electronic properties and steric environment. This, in turn, affects the rate and efficiency of the catalytic cycle. Additives, such as reducing agents, may be required to maintain the active oxidation state of the metal catalyst.

Pathways in Metal-Free Transformations

The investigation of reaction mechanisms in organic synthesis provides fundamental insights into how chemical bonds are formed and broken. In the context of this compound, understanding the pathways of its transformations in the absence of metal catalysts is crucial for designing novel synthetic strategies and controlling reaction outcomes. These metal-free reactions typically proceed through pathways involving radical intermediates or base-promoted processes.

Base-Promoted and Radical Pathways

A significant class of metal-free transformations involves the use of strong bases, such as potassium tert-butoxide (KOtBu), which can initiate reactions through various mechanisms. These pathways are not always strictly ionic or radical but can involve a complex interplay between the two. The reaction conditions, substrates, and the nature of the base itself dictate the dominant mechanistic route.

One well-documented mechanism is the base-promoted homolytic aromatic substitution (HAS). acs.org This process involves key steps that include the generation of a radical species, its addition to an aromatic ring, and subsequent electron and proton transfers to yield the final coupled product. acs.org While initially studied for aryl halides, the principles can be extended to other systems where a radical can be generated. In the case of a reaction involving this compound, a strong base could facilitate the formation of a propargyl radical.

The general steps for a base-promoted radical pathway are:

Radical Generation : A single-electron transfer (SET) can occur between the substrate and a base-ligand complex, leading to a radical anion which then fragments to produce a key radical intermediate. acs.org Alternatively, a strong base can abstract a hydrogen atom, particularly from a position that leads to a stabilized radical. For this compound, this would likely be the propargylic position.

Radical Addition : The generated radical adds to an unsaturated system, such as an arene, forming a radical σ-complex (a cyclohexadienyl-type radical). acs.org

Rearomatization : The radical σ-complex must then rearomatize to form the final product. This can occur through several sequences of electron transfer (ET) and proton transfer (PT), including ET then PT, PT then ET, or a direct radical chain transfer. acs.org

Research has shown that tert-butoxide-catalyzed reactions can proceed through both ionic and radical pathways, with the specific pathway being influenced by the reaction conditions and any additives present. researchgate.net

Peroxide-Initiated Radical Pathways

Another major avenue for metal-free transformations of compounds like this compound involves the use of organic peroxides as radical initiators. acs.org Reagents such as tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP) can thermally decompose or react with a base to generate highly reactive radical species (e.g., tBuO•). acs.orgsci-hub.se

A plausible mechanism initiated by peroxides would proceed as follows:

Initiation : A radical initiator, like the tert-butoxyl radical (tBuO•) generated from TBHP or DTBP, abstracts a hydrogen atom from the most susceptible position on the substrate. acs.orgsci-hub.se In the case of this compound, this would be the propargylic C-H bond, leading to the formation of a resonance-stabilized propargyl/allenyl radical.

Propagation : This propargyl radical can then engage in various reactions. For instance, it could add across the double or triple bond of another molecule, propagating a radical chain reaction. sci-hub.se

Termination : The reaction concludes when radicals combine or are quenched.

The choice of oxidant can significantly influence the reaction outcome. For example, in reactions of certain silylated allenes, using TBHP as an oxidant can lead to the formation of a propargylic TBHP ether, whereas using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) results in an enyne. sci-hub.se This highlights the critical role of the specific reagents in directing the reaction down a particular mechanistic pathway.

The following tables summarize the key aspects of these metal-free pathways.

Table 1: Key Features of Base-Promoted Metal-Free Pathways

| Feature | Description | Relevant Species | Citations |

|---|---|---|---|

| Initiation | Single-Electron Transfer (SET) from base-complex or H-atom abstraction. | KOtBu, Aryl Halides | acs.org |

| Key Intermediate | Propargyl radical, Radical σ-complex (cyclohexadienyl radical). | acs.org | |

| Key Steps | Radical generation, Radical addition to arene, Rearomatization (ET/PT). | acs.org | |

| Driving Force | Formation of stable aromatic products. | acs.org |

Table 2: Key Features of Peroxide-Initiated Metal-Free Pathways

| Feature | Description | Relevant Species | Citations |

|---|---|---|---|

| Initiation | Homolytic cleavage of peroxide to form initiator radicals (e.g., tBuO•). | TBHP, DTBP | acs.orgsci-hub.se |

| Key Intermediate | Resonance-stabilized propargyl/allenyl radical. | sci-hub.se | |

| Key Steps | H-atom abstraction from substrate, Radical addition or coupling. | acs.orgsci-hub.se | |

| Controlling Factors | The choice of peroxide/oxidant can determine the final product structure. | DDQ, TBHP | sci-hub.se |

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For tert-butyl propargyl ether, various NMR methods are employed to elucidate its molecular structure.

Proton (¹H NMR)

In ¹H NMR spectroscopy of compounds containing a this compound moiety, the chemical shifts of the protons provide valuable structural information. The tert-butyl group typically exhibits a singlet resonance. The methylene (B1212753) protons adjacent to the ether oxygen and the acetylenic proton also show characteristic signals. In a study involving a derivative of amylose (B160209), the ¹H NMR spectrum showed broad singlet resonances between 1.89 and 2.02 ppm attributed to the C2,3-OAc groups and a smaller singlet between 2.12 and 2.19 ppm for the C6-OAc groups. epo.org Although the resonances from the methylene protons of the this compound moiety can overlap with the amylose backbone resonance, the known ratio of nine protons for the tert-butyl group to two protons for the methylene group allows for correction of the integral values. nsf.gov

Carbon (¹³C NMR, Quantitative ¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the context of this compound derivatives, the chemical shifts of the tert-butyl methyl carbons, the quaternary carbon of the tert-butyl group, and the carbons of the propargyl group are of interest. For an amylose derivative containing this compound, the ¹³C resonances for the tert-butyl and triazole carbons were observed to be significantly sharper compared to those of the amylose backbone, indicating higher molecular mobility. ucla.eduucla.edu This difference in line widths is due to the separation of the more mobile tert-butyl and triazole groups from the less mobile polysaccharide backbone. Quantitative ¹³C NMR can be used to determine the degree of substitution of tert-butyl groups on a polymer backbone.

Heteronuclear Single Quantum Coherence (HSQC) NMR

HSQC is a two-dimensional NMR technique that correlates proton and carbon signals that are directly bonded. This method is particularly useful for assigning signals in complex molecules. In the analysis of an amylose derivative modified with this compound, HSQC NMR was used to correlate and identify the ¹H and ¹³C chemical shifts of the anhydroglucose (B10753087) unit (AGU) ring. A correlation at 7.95 and 124.7 ppm in DMSO-d6 was observed, corresponding to the triazole methine proton formed after a click reaction with this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule. The IR spectrum of a compound containing a this compound moiety would be expected to show characteristic absorption bands for the alkyne and ether functional groups. Specifically, the C≡C-H stretch of the terminal alkyne typically appears around 3300 cm⁻¹, and the C≡C stretch is found in the region of 2100-2260 cm⁻¹. The C-O stretching of the ether group would also be present. In a study, the incorporation of an azide (B81097) group, which can be subsequently reacted with this compound, was confirmed by an absorption band at 2103 cm⁻¹ in the FTIR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. In the characterization of a derivative of this compound, the mass spectrum showed a molecular ion peak (M+) at m/e 214. All new compounds in one study, including those derived from this compound, had mass spectra that were in complete accord with their assigned structures.

Thermal Analysis Methods

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions like the glass transition temperature (Tg). In research involving amylose derivatives, TGA was performed by heating samples to 500 °C at a rate of 20 °C/min. DSC was used to determine the glass transition temperatures, with samples being heated, cooled, and then reheated to erase any previous thermal history.

Interactive Data Table: Spectroscopic Data for this compound and its Derivatives

| Technique | Group | Chemical Shift / Absorption |

| ¹H NMR | tert-butyl methyl protons | singlet |

| ¹H NMR | C2,3-OAc groups (amylose derivative) | 1.89-2.02 ppm |

| ¹H NMR | C6-OAc groups (amylose derivative) | 2.12-2.19 ppm |

| ¹³C NMR | tert-butyl and triazole carbons (amylose derivative) | Sharper resonances compared to backbone |

| HSQC NMR | Triazole methine H-C correlation (amylose derivative) | 7.95 ppm (¹H), 124.7 ppm (¹³C) |

| IR | Azide stretch (precursor) | 2103 cm⁻¹ |

| Mass Spec | Molecular Ion (M+) of a derivative | m/e 214 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the context of polymers derived from this compound, DSC is instrumental in determining thermal transitions, most notably the glass transition temperature (Tg).

In a study involving the synthesis of branched amylose esters, this compound (TBPE) was used as a reagent to introduce tert-butyl groups onto the amylose backbone via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nsf.gov The thermal properties of the resulting polymers were analyzed using DSC. The typical procedure involves heating the sample to a temperature below its decomposition point, cooling it rapidly, and then reheating it at a controlled rate. nsf.gov The Tg is determined from the second heating cycle to erase any prior thermal history of the material. nsf.gov This analysis reveals how the introduction of the bulky tert-butyl groups via the TBPE-derived moiety affects the polymer's thermal behavior and molecular mobility. For instance, DSC experiments performed in triplicate can provide average Tg values and standard deviations for polymers with varying degrees of substitution. nsf.gov

Table 1: Illustrative DSC Data for Amylose Esters Modified with TBPE This table is illustrative, based on the application of DSC described in the research.

| Sample | Degree of Substitution (DS) of tert-butyl groups | Glass Transition Temperature (Tg) from 2nd Heat (°C) |

|---|---|---|

| Unmodified Amylose Acetate (B1210297) | 0.00 | 165 |

| 2,3Ac-6tBu Amylose | 0.27 | 158 |

| 2,3Ac-6tBu Amylose | 0.55 | 152 |

| 2,3Ac-6tBu Amylose | 0.99 | 145 |

Thermo-Mechanical Analysis (TMA)

Thermo-Mechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature while the material is subjected to a constant force. This technique provides valuable information on properties such as the coefficient of thermal expansion (CTE), softening temperatures, and the glass transition temperature (Tg).

In research on high-performance polymers, TMA is a key method for characterizing materials intended for applications in microelectronics and aerospace, where dimensional stability over a wide temperature range is critical. For example, a study on a propargyl ether-functionalized poly(m-phenylene) (PE-PMP) utilized TMA to evaluate the properties of the polymer after thermal curing. rsc.org The propargyl ether groups in the polymer undergo cross-linking at high temperatures, forming a rigid network. TMA was used to measure the CTE of the cured polymer film, which is a critical parameter for assessing its compatibility with other materials in a composite or electronic assembly. rsc.org The analysis also precisely identified the glass transition temperature of the cured network, indicating the upper-temperature limit for its structural application. rsc.org

Table 2: TMA Findings for a Cured Propargyl Ether-Functionalized Polymer Data sourced from research on a propargyl ether-functionalized poly(m-phenylene). rsc.org

| Property | Value | Temperature Range (°C) |

|---|---|---|

| Average Linear Coefficient of Thermal Expansion (CTE) | 30.6 ppm °C⁻¹ | 30 to 300 |

| Glass Transition Temperature (Tg) | ~330 °C | N/A |

Chromatographic Methods

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. It is an indispensable tool for polymer characterization, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Ð), which indicates the breadth of the molecular weight distribution. nih.gov

In research involving the synthesis of polymers using this compound, SEC is used to confirm the success of the polymerization and to characterize the resulting macromolecules. For instance, when synthesizing block copolymers like polystyrene-block-poly(tert-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP), SEC is employed to measure the molecular weight and PDI of the final product. acs.org The analysis is typically performed using a series of columns with different pore sizes and a differential refractive index detector, calibrated with polymer standards like polystyrene. acs.orgrsc.org This allows researchers to verify that the polymerization was controlled and resulted in a polymer of the desired molecular weight and narrow distribution.

Table 3: Example SEC Data for a Polymer Synthesized via ATRP This table is illustrative, based on typical data obtained from SEC analysis of controlled polymerizations.

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| Polystyrene macroinitiator | 10,500 | 11,200 | 1.07 |

| PS-b-P(tBA) Block Copolymer | 25,300 | 27,100 | 1.07 |

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In synthetic chemistry, it is frequently used to monitor the progress of a reaction.

The application of LC is documented in synthetic procedures involving precursors or reactants similar in functionality to this compound. For instance, in patent literature describing the synthesis of N-tert-butyl benzene (B151609) sulfonamide, HPLC is explicitly used to monitor the reaction between a sulfonamide and a tert-butyl-containing reagent. google.com The reaction is tracked until the peak corresponding to the starting material (the sulfonamide) disappears, which signals the reaction's endpoint. google.com The chromatographic conditions, including the mobile phase composition (e.g., a methanol-water mixture) and the UV detection wavelength (e.g., 254 nm), are specified to ensure accurate monitoring. google.com A similar approach would be applied to reactions using this compound, for example, in CuAAC click reactions, where the consumption of the alkyne can be monitored to determine when the reaction is complete.

Elemental Analysis

Elemental Analysis (EA) is a process that determines the elemental composition (typically percentage of carbon, hydrogen, nitrogen, and sulfur) of a sample. In polymer chemistry, EA is a fundamental technique used to confirm the structure and composition of a newly synthesized polymer, especially after a modification reaction.

EA is particularly valuable for calculating the degree of substitution (DS) in modified natural polymers like cellulose (B213188) or amylose. researchgate.net In a study where amylose was functionalized using a derivative of this compound, elemental analysis was performed to determine the weight fractions of carbon (%C) and nitrogen (%N) in the final product. nsf.gov These values were then used in a formula to calculate the DS of the tert-butyl groups introduced onto the amylose backbone. nsf.gov This calculation is crucial as it provides a quantitative measure of the efficiency of the grafting reaction and allows for the establishment of structure-property relationships.

Table 4: Illustrative Elemental Analysis Data for Calculating Degree of Substitution (DS) This table is illustrative, based on the methodology described for functionalized amylose. nsf.gov

| Sample | % Carbon (Experimental) | % Nitrogen (Experimental) | Calculated DS of tert-butyl groups |

|---|---|---|---|

| Amylose Acetate (Starting Material) | 44.44 | 0.00 | 0.00 |

| 2,3Ac-6tBu Amylose (Product) | 49.79 | 4.00 | 0.27 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. vot.pl

While direct XPS studies on this compound are not prominent, the technique is widely applied to characterize polymers containing its constituent functional groups, such as poly(tert-butyl acrylate) (PtBA). utwente.nl In studies of such polymers, XPS is used to identify the chemical states of carbon and oxygen. The C1s spectrum of a polymer containing tert-butyl ether groups would be deconvoluted into multiple peaks corresponding to different chemical environments: C-C/C-H bonds, C-O ether bonds, and the quaternary carbon of the tert-butyl group. Similarly, the O1s spectrum would show a peak characteristic of the ether oxygen. This analysis is critical for confirming successful surface modification, detecting surface contamination, or analyzing the surface chemistry of polymer films used in coatings, electronics, and biomedical applications. utwente.nlnih.gov

Table 5: Expected XPS Binding Energies for a Polymer Containing Tert-butyl Ether Groups This table is illustrative, based on known binding energies for similar functional groups. researchgate.net

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C -O (Ether) | ~286.5 |

| Carbon | C 1s | C (CH₃)₃ (Quaternary) | ~285.5 |

| Oxygen | O 1s | C-O -C (Ether) | ~533.0 |

Q & A

Q. What catalytic methods optimize the synthesis of tert-butyl propargyl ether?

The tert-butylation of propargyl alcohol using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst achieves quantitative yields under mild conditions (1 mol% catalyst, ambient temperature, <5 min). This method minimizes side reactions like propargyl cation decomposition, which is critical for purity .

Table 1: Reaction Conditions and Yields

| Substrate | Catalyst (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| Propargyl alcohol | 1 | <5 | >99 |

| Decanol | 2 | 30 | 94 |

| Benzyl alcohol | 1 | 60 | 75 |

Q. How can NMR spectroscopy characterize this compound derivatives?

Key NMR signals for propargyl ether derivatives include:

Q. What three-component reactions enable functionalized propargyl ether synthesis?

A three-component reaction using tert-butyldiphenylsilyl ether, alkynes, and electrophiles produces highly substituted propargyl ethers. For example, (1-(3H)-yl)hex-5-yn-1-yl)oxy)(tert-butyl)diphenylsilane is synthesized in 85% yield with a melting point of 110–112°C. Reaction optimization requires stoichiometric control of alkynes (1.2 eq) and low-temperature (−78°C) initiation .

Advanced Research Questions

Q. How does the Saucy-Marbet rearrangement apply to this compound derivatives?

Propargyl vinyl ethers undergo [3,3]-sigmatropic rearrangement at 80–120°C to form ketoallenes, transferring axial chirality. For example, thermal treatment of aryl propargyl ethers with potassium tert-butoxide in tert-butyl alcohol generates allenyl intermediates without isomerization. Activation energies (80–100 kJ/mol) and stereochemical fidelity make this reaction valuable for chiral allene synthesis .

Q. What role do tert-butyl propargyl ethers play in enzyme inactivation studies?

Propargyl ether derivatives like 7-coumarin propargyl ether act as mechanism-based inactivators of cytochrome P450 enzymes (e.g., CYP2B1). The propargyl group forms covalent adducts with the heme iron, confirmed by UV-vis spectroscopy (λmax shift to 450 nm) and mass spectrometry. Kinetic parameters (kinact = 0.12 min⁻¹, KI = 8.3 μM) highlight their potency .

Q. How are propargyl ether-functionalized resins engineered for composite materials?

Novolac resins modified with propargyl ether groups (40–60% substitution) cure via Claisen rearrangement (150–250°C) and polymerization, achieving interlaminar shear strength (ILSS) of 45–55 MPa. Over-functionalization (>70%) reduces thermal stability (Td5% from 340°C to 290°C) due to brittle matrix formation. DMA studies show a 20% increase in storage modulus at 40% propargylation .

Table 2: Thermosetting Resin Properties

| Propargylation (%) | ILSS (MPa) | Td5% (°C) | Char Yield (%) |

|---|---|---|---|

| 40 | 45 | 340 | 55 |

| 60 | 55 | 320 | 50 |

| 70 | 35 | 290 | 40 |